1-chloro-3-(5-phenyl-2H-tetrazol-2-yl)propan-2-ol
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Overview
Description
1-Chloro-3-(5-phenyl-2H-tetrazol-2-yl)propan-2-ol: is a compound synthesized by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions . Tetrazoles, like this compound, are nitrogen-rich azoles and find applications as active ingredients in modern medicines, energy-saturated systems, and functional materials . Notably, tetrazole derivatives are key components in several highly effective drugs, including antihypertensive, antibiotic, histamine receptor blockers, and analgesics .
Preparation Methods
The synthetic route involves the coupling of 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid. The structure and identity are confirmed through various techniques, including 1H and 13C-NMR spectroscopy , IR spectroscopy , UV–Vis spectroscopy , high-resolution mass spectrometry , and TLC .
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Scientific Research Applications
This compound has diverse applications:
Chemistry: As a versatile building block in organic synthesis.
Biology: Potential bioactive properties.
Medicine: Investigated for therapeutic effects.
Industry: Used in the development of functional materials.
Mechanism of Action
The specific mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with molecular targets and pathways relevant to its applications.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further exploration could highlight its uniqueness and potential advantages.
Properties
Molecular Formula |
C10H11ClN4O |
---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
1-chloro-3-(5-phenyltetrazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C10H11ClN4O/c11-6-9(16)7-15-13-10(12-14-15)8-4-2-1-3-5-8/h1-5,9,16H,6-7H2 |
InChI Key |
VDWCNZIJSGREBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(CCl)O |
Origin of Product |
United States |
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